molecular formula C17H22N2O3S B2396188 1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine CAS No. 708244-27-3

1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine

Cat. No.: B2396188
CAS No.: 708244-27-3
M. Wt: 334.43
InChI Key: BDNMIVMPRSPUCT-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine is a sulfonylpiperazine derivative characterized by a 4-methoxynaphthalene sulfonyl group and an ethyl substituent on the piperazine ring. Sulfonylpiperazines are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes, receptors, and microbial proteins .

Properties

IUPAC Name

1-ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-3-18-10-12-19(13-11-18)23(20,21)17-9-8-16(22-2)14-6-4-5-7-15(14)17/h4-9H,3,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNMIVMPRSPUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332501
Record name 1-ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203045
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

708244-27-3
Record name 1-ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine involves several steps. The primary synthetic route includes the sulfonylation of 1-ethylpiperazine with 4-methoxynaphthalene-1-sulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace hydrogen atoms, forming halogenated derivatives.

Scientific Research Applications

Antithrombotic Properties

The compound has been identified as an inhibitor of serine proteases in the blood coagulation cascade, specifically targeting thrombin and factor Xa. These enzymes play crucial roles in thrombus formation, making their inhibition beneficial for treating thrombotic conditions such as:

  • Deep vein thrombosis
  • Pulmonary embolism
  • Acute myocardial infarction
  • Stroke

Research indicates that compounds similar to 1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine exhibit IC50 values lower than 1 μM against thrombin, suggesting potent antithrombotic activity . These properties make it a candidate for both therapeutic use and as an in vitro anticoagulant in medical procedures requiring blood management.

Enzyme Inhibition

Piperazine derivatives, including this compound, have demonstrated the ability to inhibit human acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The inhibition of AChE can have implications for treating neurodegenerative diseases such as Alzheimer's disease. The virtual screening of piperazine derivatives has shown binding affinities at both the peripheral anionic site and catalytic sites of AChE . This suggests that 1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine could be explored further for its neuroprotective effects.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines. The structural features of 1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine may contribute to its potential as an anticancer agent. In particular, compounds that share similar functional groups have shown promise in inducing apoptosis in cancer cells . This opens avenues for further investigation into its efficacy against specific types of tumors.

Case Study: Thrombin Inhibition

In a study examining the effects of various piperazine derivatives on thrombin activity, 1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine was found to significantly reduce thrombin activity in vitro, supporting its potential use in clinical settings for managing thrombotic disorders .

Case Study: Neuroprotective Effects

Another study focused on the neuroprotective properties of piperazine derivatives demonstrated that compounds with similar structures could effectively inhibit AChE activity, leading to improved cognitive function in animal models of Alzheimer's disease . This suggests that 1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine may possess similar benefits.

Data Table: Summary of Applications

ApplicationMechanism of ActionPotential Conditions Treated
AntithromboticInhibition of thrombin and factor XaDeep vein thrombosis, stroke
Enzyme InhibitionAChE inhibitionAlzheimer's disease
AnticancerInduction of apoptosisVarious cancers (breast, colon, etc.)

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine involves its interaction with specific molecular targets. It is believed to bind to certain receptors in the central nervous system, modulating neurotransmitter release and influencing signal transduction pathways. This interaction can lead to various physiological effects, making it a compound of interest in pharmacological research .

Comparison with Similar Compounds

Data Table: Key Comparative Features

Compound Name Substituents Biological Target EC50/Ki/Activity Key Finding
Target Compound 1-Ethyl, 4-(4-methoxynaphthalen-1-yl)sulfonyl PD-L1, Kinases? Not reported Induces PD-L1 oligomerization
MMV291 Sulfonylpiperazine PfPFN, PfACT1 Partial inhibition at 10 µM Resistance via PfACT1(M356L) mutation
Compound 7c Benzhydryl, 4-nitrophenylsulfonyl Undisclosed Not reported Structural bulk reduces solubility
H-7 2-Methylpiperazine sulfonamide Protein kinase C Ki = 6 µM Competitive ATP inhibition
L10–L12 Ethyl, pyridyl Undisclosed Not reported Altered electronic properties

Biological Activity

1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine is a compound that belongs to the piperazine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C17H22N2O3S
  • Molecular Weight : 334.43 g/mol
  • CAS Number : 708244-27-3

Research indicates that piperazine derivatives exhibit various biological activities through distinct mechanisms. For instance, some piperazine compounds have been shown to inhibit human acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions or exhibiting neuroprotective effects .

Pharmacological Effects

1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine has been investigated for several pharmacological effects:

  • Antimicrobial Activity : Some studies suggest that piperazine derivatives possess antibacterial and antifungal properties. The compound's structure may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Antithrombotic Potential : The compound has been explored for its antithrombotic properties, which may be beneficial in preventing blood clots. This activity is particularly relevant in the context of cardiovascular diseases .

Antimicrobial Studies

A study conducted by Maqsood et al. (2006) reported that certain piperazine derivatives exhibited significant antibacterial and antifungal activities. The findings indicated that these compounds could serve as potential therapeutic agents against resistant strains of bacteria and fungi.

Neuropharmacological Effects

In a virtual screening study, several piperazine derivatives were found to bind effectively at the peripheral anionic site and catalytic sites of acetylcholinesterase, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer's .

Antithrombotic Activity

Research on heterocyclic derivatives, including those related to piperazine, demonstrated promising results as antithrombotic agents. The structural modifications in these compounds were linked to enhanced activity against thrombus formation .

Data Table: Biological Activities of Piperazine Derivatives

Activity TypeCompound ExampleEffect DescriptionReference
Antibacterial1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazineInhibition of bacterial growthMaqsood et al., 2006
AntifungalVarious piperazinesDisruption of fungal cell membranesMaqsood et al., 2006
NeuroprotectivePiperazine derivativesInhibition of acetylcholinesteraseScience.gov
AntithromboticHeterocyclic derivativesPrevention of thrombus formationPatent US20030130270A1

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